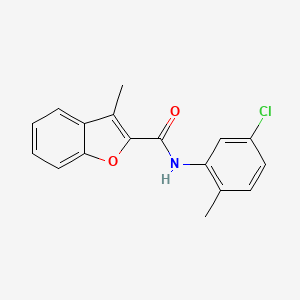
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that belongs to the class of benzamide derivatives. It is a yellow crystalline powder that is widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide involves the formation of a covalent bond between the amide group of this compound and the target biomolecule. This covalent bond stabilizes the complex and allows for the detection of the biomolecule by fluorescence spectroscopy. The selectivity of this compound for certain biomolecules is due to the specific interactions between the functional groups of this compound and the target biomolecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal functioning of cells and does not induce any toxic effects. However, it is important to note that the use of this compound in vivo may result in nonspecific binding to other biomolecules, which may affect the accuracy of the results.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is its high selectivity for certain biomolecules, which allows for the accurate detection and imaging of these molecules in vitro and in vivo. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for scientific research.
However, this compound also has some limitations. It may not be suitable for the detection of biomolecules that do not have specific functional groups that can interact with this compound. Additionally, the nonspecific binding of this compound to other biomolecules may affect the accuracy of the results, especially in vivo.
Zukünftige Richtungen
There are several future directions for the use of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide in scientific research. One possible direction is the development of new derivatives of this compound that have higher selectivity and sensitivity for certain biomolecules. Another direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, the use of this compound in combination with other fluorescent probes may allow for the simultaneous detection and imaging of multiple biomolecules.
Synthesemethoden
The synthesis of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with 3-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) and is usually carried out under reflux conditions for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is widely used in scientific research as a fluorescent probe for the detection and imaging of biological molecules such as proteins, nucleic acids, and lipids. It has been shown to selectively bind to certain biomolecules and emit fluorescence upon excitation with UV light. This property makes this compound an excellent tool for studying the structure, function, and dynamics of biological molecules in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-9(7-11)16-14(18)12-6-5-10(17(19)20)8-13(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLLPLVJKBIBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)


![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)



![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
amino]ethanol](/img/structure/B5851951.png)

![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)

